

How to dissolve and store Fak-IN-2 for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fak-IN-2**

Cat. No.: **B12413844**

[Get Quote](#)

Application Notes and Protocols for Fak-IN-2

Introduction

Fak-IN-2 is a potent and orally active inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.^{[1][2][3]} As a key mediator of signals from integrins and growth factor receptors, FAK is a significant target in cancer research and other diseases characterized by abnormal cell migration and proliferation.^{[2][3]} **Fak-IN-2** exerts its effects by covalently inhibiting the autophosphorylation of FAK, which in turn blocks downstream signaling cascades, induces apoptosis, and inhibits tumor cell migration and colony formation.^[1] These application notes provide detailed protocols for the proper dissolution and storage of **Fak-IN-2** to ensure its stability and efficacy in experimental settings.

Physicochemical Properties of Fak-IN-2

Property	Value	Reference
IC50	35 nM	[1]
Appearance	Solid	[4]
Target	Focal Adhesion Kinase (FAK)	[1]
Primary Mechanism	Covalently inhibits FAK autophosphorylation	[1]

Dissolution Protocols

Proper dissolution is critical for the biological activity and reproducibility of experiments involving **Fak-IN-2**. The choice of solvent depends on whether the experiment is for in vitro or in vivo applications.

Table 1: Solubility of **Fak-IN-2** in Common Solvents

Application	Solvent System	Max Solubility	Notes
In Vitro	Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL (at 60°C)	Use newly opened, hygroscopic DMSO for best results.[5]
In Vivo	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (4.44 mM)	Requires sonication to achieve a clear solution.[1]
In Vivo	10% DMSO, 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (4.44 mM)	Requires sonication to achieve a clear solution.[1]
In Vivo	10% DMSO, 90% Corn Oil	2.5 mg/mL (4.44 mM)	Requires sonication to achieve a clear solution.[1]

Protocol 1: Preparation of Stock Solution for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for dilution into cell culture media for various assays.

Materials:

- **Fak-IN-2** powder
- Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials

- Vortex mixer
- Water bath or heat block (optional)
- Sonicator (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **Fak-IN-2** powder.
- Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare high-concentration stocks to minimize the final percentage of DMSO in the culture medium.[6]
- Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[1][5]
- Sterilization (Optional): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent repeated freeze-thaw cycles.[5] Store as recommended in the storage section below.

Protocol 2: Preparation of Formulation for In Vivo Experiments

This protocol describes the preparation of a **Fak-IN-2** formulation suitable for oral administration in animal models.

Materials:

- **Fak-IN-2** powder
- DMSO
- PEG300

- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Sonicator

Procedure (for 1 mL of 2.5 mg/mL solution):

- Initial Dissolution: Dissolve 2.5 mg of **Fak-IN-2** in 100 μ L of DMSO.
- Add PEG300: Add 400 μ L of PEG300 to the DMSO solution and mix thoroughly.
- Add Tween-80: Add 50 μ L of Tween-80 and mix until the solution is homogenous.
- Add Saline: Slowly add 450 μ L of saline to bring the total volume to 1 mL.
- Final Dissolution: Use an ultrasonic bath to ensure the compound is fully dissolved and the solution is clear.^[1] This final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[1]
- Administration: Prepare the formulation fresh before each use.

Storage Protocols

Correct storage is essential to maintain the chemical stability and biological activity of **Fak-IN-2**.

Table 2: Recommended Storage Conditions for **Fak-IN-2**

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Keep in a tightly sealed container, protected from light and moisture.[7]
In Solvent (e.g., DMSO)	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.[1][5]
In Solvent (e.g., DMSO)	-80°C	6 months - 1 year	Preferred method for long-term storage of stock solutions.[1][5] [7]

General Storage Recommendations:

- Prevent Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is critical to aliquot stock solutions into single-use volumes.[5]
- Protection from Light and Moisture: Store both powder and stock solutions in tightly sealed, light-protected containers (e.g., amber vials).[5] DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability.[6]
- Container Type: Polypropylene or glass containers are generally suitable for storing DMSO solutions.[8]

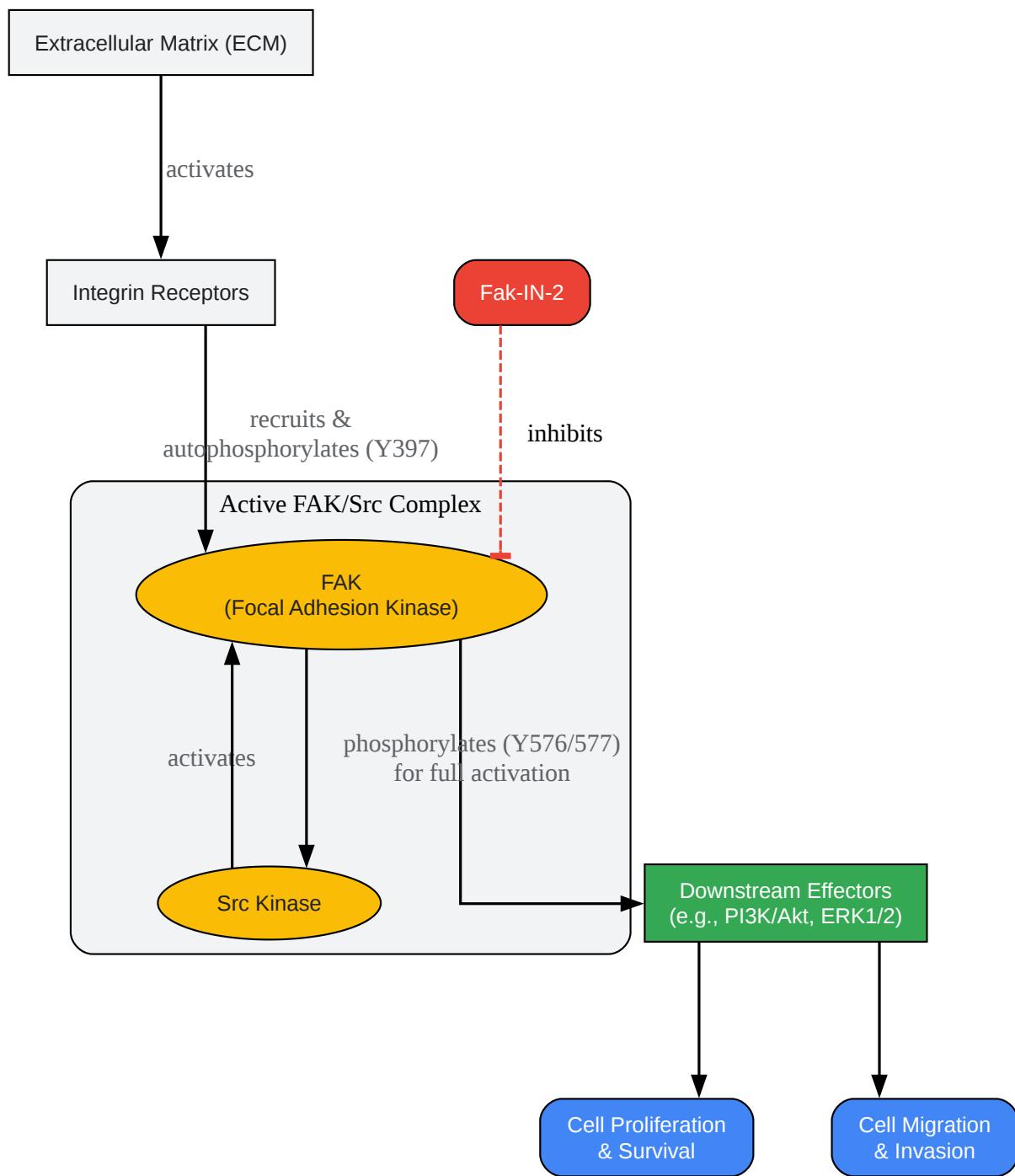
Experimental Protocols

Protocol 3: Cell Migration (Wound Healing) Assay

This protocol provides a general workflow for assessing the effect of **Fak-IN-2** on cancer cell migration.

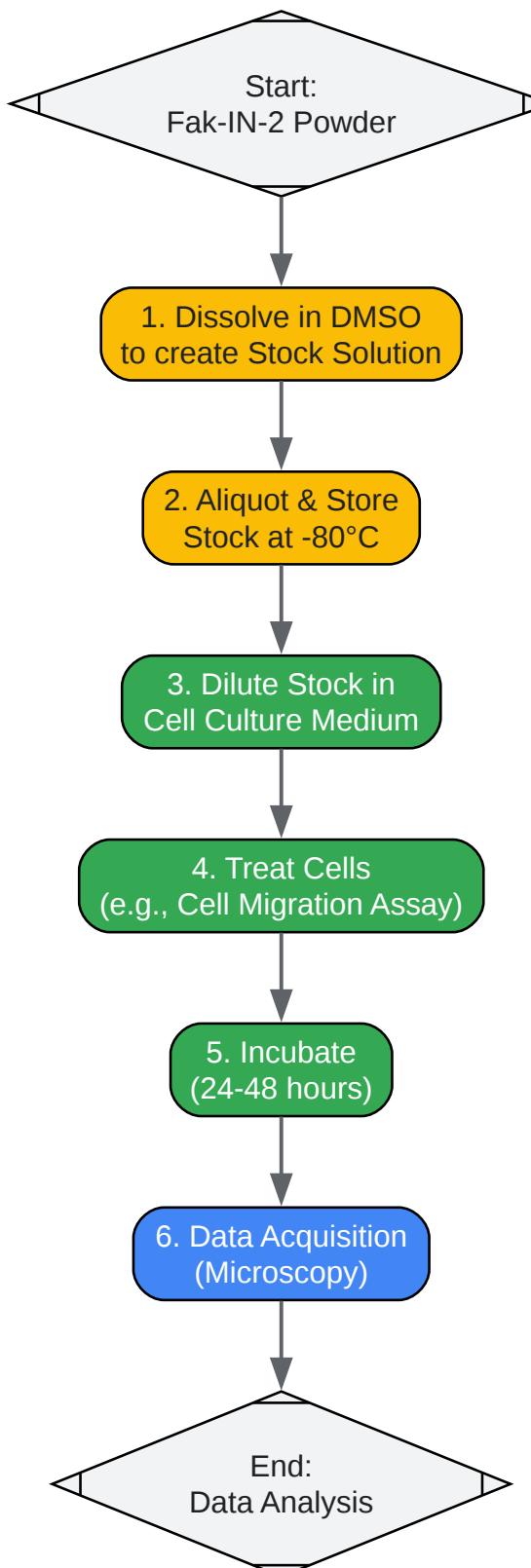
Materials:

- HCT-116 or other suitable cancer cell line


- Complete cell culture medium
- **Fak-IN-2** DMSO stock solution (e.g., 10 mM)
- 6-well plates
- Pipette tips (p200)
- Microscope with imaging capabilities

Procedure:

- Cell Seeding: Seed cells in 6-well plates and grow to ~90-100% confluence.
- Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
- Washing: Gently wash the wells with PBS to remove detached cells.
- Treatment: Replace the PBS with a fresh medium containing various concentrations of **Fak-IN-2** (e.g., 10 nM to 500 nM). Prepare dilutions by adding the DMSO stock solution to the culture medium. Ensure the final DMSO concentration is consistent across all wells (typically $\leq 0.1\%$) and includes a vehicle control (DMSO only).
- Imaging: Capture images of the scratch at time 0.
- Incubation: Incubate the plates at 37°C in a CO2 incubator.
- Final Imaging: After 24 or 48 hours, capture images of the same fields.[\[1\]](#)
- Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time 0 measurement.


Visualizations

Fak-IN-2 Mechanism and Signaling Pathway

[Click to download full resolution via product page](#)

Caption: FAK signaling pathway and the inhibitory action of **Fak-IN-2**.

Experimental Workflow for Fak-IN-2

[Click to download full resolution via product page](#)

Caption: General experimental workflow for using **Fak-IN-2** in cell-based assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. FAK-IN-2|MSDS [dccchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FAK inhibitor 2 | FAK | TargetMol [targetmol.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How to dissolve and store Fak-IN-2 for experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12413844#how-to-dissolve-and-store-fak-in-2-for-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com